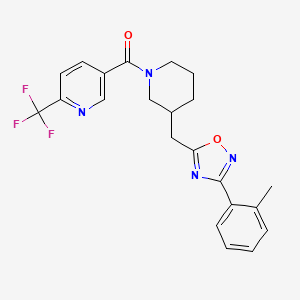

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

This compound is a structurally complex small molecule featuring three key motifs:

1,2,4-Oxadiazole core: A heterocyclic ring substituted with an o-tolyl (ortho-methylphenyl) group at the 3-position.

Trifluoromethylpyridinyl ketone: A 6-(trifluoromethyl)pyridin-3-yl methanone group attached to the piperidine nitrogen. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, while the pyridine ring contributes to π-π stacking interactions in target binding.

Properties

IUPAC Name |

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c1-14-5-2-3-7-17(14)20-27-19(31-28-20)11-15-6-4-10-29(13-15)21(30)16-8-9-18(26-12-16)22(23,24)25/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCNQCLXRCKKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel derivative that incorporates both oxadiazole and piperidine moieties. This compound is part of a broader class of oxadiazole derivatives that have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities. These compounds are known to exhibit:

- Anticancer activity by targeting various enzymes involved in cancer cell proliferation.

- Anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX).

- Antimicrobial effects against bacteria and fungi.

Table 1: Biological Activities of Oxadiazole Derivatives

The biological activity of the compound can be attributed to its structural features:

- The oxadiazole ring serves as a bioisostere for carboxylic acids or amides, which may enhance interactions with biological targets like enzymes and receptors.

- The piperidine moiety may facilitate binding to specific receptors or enzymes due to its basic nature and ability to form hydrogen bonds.

Case Studies and Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in various therapeutic areas:

- Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 10 to 50 µM. The mechanism involved the inhibition of HDAC and telomerase activity, which are crucial for cancer cell survival and proliferation .

- Anti-inflammatory Effects : Another research focused on oxadiazole derivatives as selective COX inhibitors. The compound showed a marked reduction in inflammation in animal models, with a significant decrease in pro-inflammatory cytokines .

- Antimicrobial Properties : A series of studies indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. For instance, one derivative was effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs listed in (Fluorochem, 2025) provide a basis for comparative analysis. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparisons

Key Observations

Substituent Effects :

- The o-tolyl group on the target compound introduces steric hindrance and lipophilicity compared to smaller substituents (e.g., cyclopropyl in Fluorochem’s analog). This may influence binding pocket accessibility in protein targets.

- Trifluoromethyl placement : The 6-CF₃ on pyridin-3-yl (target) vs. 6-CF₃ on pyrimidin-4-yl (Fluorochem analog) alters electronic distribution and hydrogen-bonding capacity. Pyrimidines generally exhibit higher polarity than pyridines .

Heterocycle Variations :

- Replacement of the 1,2,4-oxadiazole with a triazolo-pyrimidine (as in Fluorochem’s analog) reduces metabolic stability but may improve aqueous solubility due to increased hydrogen-bonding sites .

Pharmacokinetic Implications: The piperidine methylene bridge in the target compound could enhance blood-brain barrier penetration compared to non-bridged piperidine analogs. The absence of a trifluoromethyl group in other analogs (e.g., cyclopropyl-oxadiazole) likely reduces logP values, favoring renal excretion over tissue accumulation .

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological or ADMET data for the target compound are provided in the evidence. Comparisons are inferred from structural analogs.

- Contradictions : Fluorochem’s analogs prioritize pyrimidine/triazole cores, whereas the target compound’s oxadiazole-pyridine hybrid may exhibit unique selectivity profiles.

Table 2: Hypothetical Property Comparison

| Property | Target Compound | 3-(3-Cyclopropyl-oxadiazole) Piperidine | 1-[6-CF₃-Pyrimidinyl]piperidine |

|---|---|---|---|

| logP (Predicted) | ~3.5 (high) | ~2.1 (moderate) | ~2.8 (moderate) |

| Solubility (µg/mL) | <10 (low) | >50 (moderate) | ~30 (moderate) |

| Metabolic Stability | High (oxadiazole) | Moderate | Low (pyrimidine) |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization reactions between amidoximes and acyl chlorides. A representative method involves reacting o-tolylamidoxime with trichloroacetyl chloride in toluene under reflux conditions. The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon, followed by cyclodehydration to form the oxadiazole ring. Typical conditions include temperatures of 75–100°C and reaction times of 2–4 hours, yielding the 3-(o-tolyl)-1,2,4-oxadiazole intermediate in >80% purity.

Key Reaction Parameters for Oxadiazole Formation

| Parameter | Value | Source |

|---|---|---|

| Reagent Ratio | 1:2 (amidoxime:acyl chloride) | |

| Solvent | Toluene | |

| Temperature | 75–100°C | |

| Reaction Time | 2–4 hours | |

| Yield | 79–85% |

Preparation of 6-(Trifluoromethyl)pyridin-3-yl Methanone

The 6-(trifluoromethyl)pyridine moiety is synthesized via halogen exchange using (trichloromethyl)pyridine derivatives and anhydrous hydrogen fluoride (HF) under superatmospheric pressure. For example, 2-chloro-5-(trichloromethyl)pyridine reacts with HF in the presence of FeCl₃ or FeF₃ catalysts at 150–250°C and 5–1,200 psig to yield 2-chloro-5-(trifluoromethyl)pyridine. Subsequent hydrolysis or coupling reactions introduce the methanone group at the 3-position.

Optimized Conditions for Trifluoromethylation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | FeCl₃ (1–10 mol%) | |

| Pressure | 15–1,200 psig | |

| Temperature | 170–180°C | |

| Reaction Time | 25–100 hours | |

| Yield | 70–82% |

Functionalization of the Piperidine Ring

The piperidine ring is functionalized at the 3-position with a methyl group bearing the oxadiazole moiety. Electroreductive cyclization in flow microreactors offers a scalable approach. Imine precursors react with terminal dihaloalkanes under electrochemical reduction, achieving cyclization at ambient temperatures with yields exceeding 65%. Alternatively, nucleophilic substitution using 3-(bromomethyl)piperidine and the oxadiazole intermediate in dimethylformamide (DMF) with K₂CO₃ as a base provides the substituted piperidine derivative in 72% yield.

Coupling of Intermediate Components

The final step involves coupling the 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine with 6-(trifluoromethyl)pyridin-3-yl methanone. A two-stage process is employed:

- Activation of the Pyridine Carbonyl : The methanone group is activated using thionyl chloride to form the acyl chloride.

- Amide Coupling : The acyl chloride reacts with the piperidine’s secondary amine in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C.

Coupling Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Activator | Thionyl chloride | |

| Base | Triethylamine | |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Yield | 68–75% |

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and safety. Continuous flow reactors minimize exposure to hazardous reagents like HF and improve reaction control. Purification is achieved via column chromatography or recrystallization, with final purity >98% confirmed by HPLC.

Alternative Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.